Octamoxin - 4684-87-1

Octamoxin

Catalog Number: EVT-255091
CAS Number: 4684-87-1
Molecular Formula: C8H20N2
Molecular Weight: 144.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Octamoxin is a member of hydrazines.
Octamoxin, also known as 2-octylhydrazine, is both an irreversible and nonselective monoamine oxidase enzyme inhibitor (MAOI) of the hydrazine chemical class. This drug was used in the past as an antidepressant agent in the 1960s, however, has since been discontinued.
Synthesis Analysis

The synthesis of Octamoxin involves the reaction between octan-2-one and hydrazine hydrate under reflux conditions. The general procedure for synthesizing Octamoxin can be outlined as follows:

  1. Reagents: Octan-2-one and hydrazine hydrate.
  2. Solvent: Ethanol is commonly used as the solvent.
  3. Reaction Conditions:
    • The mixture of octan-2-one and hydrazine hydrate is heated under reflux for several hours.
    • The resulting product is isolated through distillation or crystallization.

This method takes advantage of the nucleophilic nature of hydrazine to form the hydrazone derivative from the ketone .

Technical Parameters

  • Reflux Duration: Several hours (exact time may vary based on specific experimental conditions).
  • Isolation Techniques: Distillation or crystallization are employed to purify the synthesized compound.
Molecular Structure Analysis

The molecular structure of Octamoxin can be described in detail using various structural representations:

  • Molecular Formula: C8H20N2C_8H_{20}N_2
  • IUPAC Name: Octan-2-ylhydrazine
  • InChI Key: FODQIVGFADUBKE-UHFFFAOYSA-N
  • SMILES Notation: CCCCCCC(C)NN

Structural Features

Octamoxin features a long aliphatic chain (octyl group) attached to a hydrazine moiety, which contributes to its biological activity as a monoamine oxidase inhibitor. The presence of two nitrogen atoms in the hydrazine group is critical for its mechanism of action against monoamine oxidase enzymes .

Chemical Reactions Analysis

Octamoxin participates in several types of chemical reactions, including:

  1. Oxidation: It can be oxidized to form corresponding hydrazones.
  2. Reduction: Under reducing conditions, it can yield primary amines.
  3. Substitution Reactions: Octamoxin can undergo nucleophilic substitution with various electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Electrophiles: Alkyl halides are typical electrophiles used in substitution reactions .
Mechanism of Action

Octamoxin functions primarily as an irreversible inhibitor of monoamine oxidase enzymes, specifically affecting both MAO-A and MAO-B isoforms. By inhibiting these enzymes, Octamoxin prevents the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.

Detailed Mechanism

  1. Binding: Octamoxin binds covalently to the active site of monoamine oxidase.
  2. Inhibition: This binding leads to an increase in the levels of neurotransmitters by blocking their breakdown.
  3. Clinical Implications: The elevation in neurotransmitter levels can alleviate symptoms associated with depression, although this compound is no longer used clinically due to safety concerns .
Physical and Chemical Properties Analysis

The physical and chemical properties of Octamoxin are crucial for understanding its behavior in biological systems:

PropertyValue
Molecular Weight144.26 g/mol
Melting PointNot extensively documented
Boiling PointNot extensively documented
SolubilitySoluble in organic solvents like ethanol
DensityNot extensively documented

These properties suggest that Octamoxin has moderate solubility in organic solvents, which is typical for many hydrazine derivatives .

Applications

Despite its withdrawal from clinical use, Octamoxin remains significant in various scientific domains:

  1. Pharmacological Research: As a monoamine oxidase inhibitor, it serves as a model compound for studying enzyme inhibition mechanisms.
  2. Biological Studies: Its ability to modulate neurotransmitter levels makes it useful for research into depression and related disorders.
  3. Synthetic Chemistry: Octamoxin's structure allows it to be a precursor or intermediate in synthesizing other pharmacologically active compounds .
Historical Context and Development of Octamoxin

Emergence of Hydrazine-Based Monoamine Oxidase Inhibitors (MAOIs) in Mid-20th Century Psychiatry

The development of hydrazine-based monoamine oxidase inhibitors (MAOIs) originated from unexpected clinical observations during tuberculosis treatment in the early 1950s. Iproniazid, an antitubercular hydrazine derivative, was noted to induce euphoria and psychomotor activation in patients—effects later linked to its inhibition of monoamine oxidase (MAO), the enzyme responsible for catabolizing neurotransmitters like serotonin, norepinephrine, and dopamine [1] [8]. This discovery catalyzed intensive research into hydrazine compounds as psychotherapeutic agents. By 1957, iproniazid became the first clinically approved MAOI antidepressant, establishing the pharmacological principle that MAO inhibition could ameliorate depressive symptoms by increasing monoamine neurotransmitter availability in synaptic clefts [3] [8].

Structurally, these early MAOIs shared a reactive hydrazine group (–NH–NH₂) that enabled irreversible covalent binding to the flavin adenine dinucleotide (FAD) cofactor within MAO’s active site [1] [7]. This mechanism rendered them nonselective, inhibiting both MAO-A (primarily metabolizing serotonin and norepinephrine) and MAO-B (metabolizing dopamine and phenylethylamine). Their irreversibility meant enzyme activity recovered only through synthesis of new MAO proteins, leading to prolonged effects but also cumulative toxicity risks [1] [5].

Table 1: Key Structural Features of First-Generation Hydrazine MAOIs

CompoundCore StructureSubstituent GroupMAO Selectivity
IproniazidIsonicotinic hydrazidePyridine ringNonselective
IsocarboxazidBenzylhydrazide5-Methylisoxazole carbonylNonselective
PhenelzinePhenethylhydrazinePhenyl ringNonselective
Octamoxin2-OctylhydrazineLinear C₈ alkyl chainNonselective
Pheniprazineα-MethylphenethylhydrazinePhenyl + methyl groupNonselective

Octamoxin’s Role in Early Antidepressant Pharmacotherapy: A Discontinued Therapeutic Agent

Octamoxin (chemical name: 1-methylheptylhydrazine or 2-octylhydrazine; molecular formula: C₈H₂₀N₂) emerged as part of the second wave of hydrazine MAOIs developed in the 1960s [2] [7]. Marketed under trade names Ximaol and Nimaol, it functioned as an irreversible, nonselective MAO inhibitor. Preclinical studies demonstrated its ability to elevate cerebral monoamine concentrations, aligning with the monoamine hypothesis of depression [1] [5]. Clinically, it was prescribed for depressive disorders, with early trials reporting mood elevation and reduced anhedonia in patients unresponsive to electroconvulsive therapy or earlier MAOIs [2].

Despite initial promise, octamoxin was withdrawn from global markets by the late 1960s due to emergent safety concerns affecting the entire hydrazine class. Retrospective analyses indicated a high incidence of hepatotoxicity (likely due to reactive hydrazine metabolites generating free radicals or covalent adducts with hepatic proteins) and the “cheese reaction” (hypertensive crises triggered by dietary tyramine) [5] [8]. These risks, coupled with the contemporaneous introduction of tricyclic antidepressants (TCAs) like imipramine, which offered simpler safety profiles, rendered octamoxin therapeutically obsolete [3] [8]. Its discontinuation underscored a pivotal shift toward structure-activity relationship (SAR) optimization to develop safer, reversible MAOIs.

Comparative Analysis of Octamoxin and Contemporary MAOIs: Iproniazid, Isoniazid, and Furazolidone

Octamoxin’s pharmacological profile can be contextualized by comparing its chemical structure and inhibitory actions with three contemporaneous MAOIs:

  • Iproniazid: The prototypical hydrazine MAOI, featuring an isonicotinyl group attached to hydrazine. While effective, its heterocyclic ring increased metabolic complexity, generating hepatotoxic intermediates via cytochrome P450 [5] [8].
  • Isoniazid: Primarily an antitubercular drug with weak MAOI activity. Its simpler hydrazine structure lacked antidepressant efficacy at clinical doses but informed SAR studies highlighting the need for lipophilic substituents to enhance blood-brain barrier penetration [8].
  • Furazolidone: A nitrofuran antibiotic with incidental MAOI activity. Its furan ring conferred unique electronic properties but limited CNS bioavailability due to high polarity [1].

Octamoxin diverged structurally through its linear aliphatic chain (C₈H₁₇), enhancing lipophilicity compared to aryl-substituted analogues like phenelzine. This likely improved brain permeability but did not mitigate inherent hydrazine risks. Biochemically, octamoxin showed no isoform selectivity, inhibiting both MAO-A (IC₅₀ ~10⁻⁶ M) and MAO-B similarly to iproniazid [1] [5]. Crucially, its lack of heterocyclic moieties reduced metabolite diversity but failed to prevent hepatic bioactivation pathways common to all hydrazines.

Table 2: Molecular and Functional Comparison of Early Hydrazine MAOIs

CompoundMolecular Weight (g/mol)Lipophilicity (Log P)MAO-A InhibitionMAO-B InhibitionKey Clinical Limitation
Iproniazid231.30.9++++++Hepatotoxicity
Isoniazid137.1-0.7++Weak efficacy
Furazolidone225.20.2++++Low CNS penetration
Octamoxin144.32.1*++++++Hepatotoxicity

*Estimated value based on alkyl chain length.

Properties

CAS Number

4684-87-1

Product Name

Octamoxin

IUPAC Name

octan-2-ylhydrazine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3

InChI Key

FODQIVGFADUBKE-UHFFFAOYSA-N

SMILES

CCCCCCC(C)NN

Synonyms

1-Methylheptylhydrazine

Canonical SMILES

CCCCCCC(C)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.